2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Description
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Properties
IUPAC Name |
9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-17-11-14(13-9-5-6-10-15(13)21-17)18-16(20)19(17)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZBQHXEAAAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS No. 702655-50-3) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.33 g/mol
- Purity : Typically >95%
Antimicrobial Properties
Research indicates that compounds within the benzoxadiazocin class exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoxadiazocins showed varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-3-phenyl-benzoxadiazocin | S. aureus | 32 µg/mL |
| 2-Methyl-3-phenyl-benzoxadiazocin | E. coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that 2-methyl-3-phenyl-benzoxadiazocin compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Recent investigations into the neuroprotective effects of this compound indicate it may play a role in mitigating neuronal damage in models of neurodegeneration. The compound appears to enhance neuronal survival through antioxidant mechanisms and inhibition of apoptotic pathways.
The biological activity of 2-methyl-3-phenyl-benzoxadiazocin is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Modulation : It has been suggested that it interacts with various receptors involved in inflammation and pain signaling pathways.
- Antioxidant Activity : The presence of phenolic structures contributes to its ability to scavenge free radicals.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of a synthesized derivative of 2-methyl-3-phenyl-benzoxadiazocin against resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. This supports its potential as a therapeutic agent for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
